molecular formula C20H23NO5S2 B2961829 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798015-57-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2961829
CAS No.: 1798015-57-2
M. Wt: 421.53
InChI Key: JVUAZMHVNFNHBK-UHFFFAOYSA-N
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Description

The compound “N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule also contains a phenylthio group (a sulfur atom bonded to a phenyl group), a benzo[b][1,4]dioxine ring, and a sulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran ring, the benzo[b][1,4]dioxine ring, and the phenyl ring would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the phenylthio group, and the ether groups within the ring structures. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human tumor cell lines. Novel series of these derivatives showed promising activities, indicating their potential as anticancer agents or as compounds that can enhance the cell-killing effect of radiation therapy. Specifically, some derivatives displayed higher activity than reference drugs, suggesting their significance in developing new anticancer treatments (Ghorab et al., 2015).

Carbonic Anhydrase Inhibitory Activities

The inhibition of carbonic anhydrase (CA) isoenzymes by sulfonamide derivatives represents a significant area of research. These compounds have shown superior CA inhibitory activity, which is crucial for managing conditions like glaucoma, epilepsy, and altitude sickness. The study by Kucukoglu et al. highlighted that sulfonamide derivatives synthesized displayed strong inhibitory effects on CA isoenzymes, with inhibition constants indicating their effectiveness (Kucukoglu et al., 2016).

Antimicrobial and Antimalarial Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antimalarial properties. Research has demonstrated that these compounds exhibit significant in vitro anti-malarial activity against Plasmodium falciparum and possess good antibacterial activity against various pathogenic microbes. This suggests their potential as new agents in treating malaria and bacterial infections (Unnissa et al., 2015).

Enzyme Inhibitory Activities

Beyond their antimicrobial and anticancer potentials, sulfonamide derivatives have been evaluated for their ability to inhibit other enzymes, such as acetylcholinesterase (AChE). This is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds incorporating sulfonamide pharmacophores have demonstrated strong inhibition of AChE, indicating their therapeutic potential in this area (Ozgun et al., 2019).

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it does exhibit antibacterial properties, it could potentially be developed into a new type of antibiotic .

Mechanism of Action

Mode of Action

The mode of action of the compound involves its interaction with its targets. Once the compound binds to its target, it triggers a series of biochemical reactions that lead to the desired therapeutic effect . The exact nature of these interactions and the resulting changes are still under study.

Result of Action

It is believed that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular function

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . More research is needed to understand how these environmental factors influence the action of the compound.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUAZMHVNFNHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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